REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14]O>S(=O)(=O)(O)O>[CH3:14][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]([CH3:13])[CH3:12])[C:2]=1[OH:1]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1C(C)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture is heated again at 60° C. for 18 h
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
Solvent is evaporated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue is dissolved in EtOAc
|
Type
|
WASH
|
Details
|
The organic phase is then washed with saturated NaHCO3 (4×), water (1×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with Na2SO4 and MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)C(C)C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |